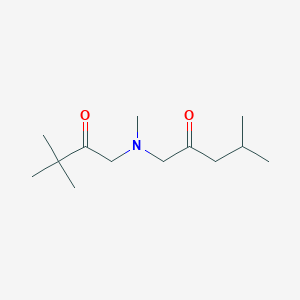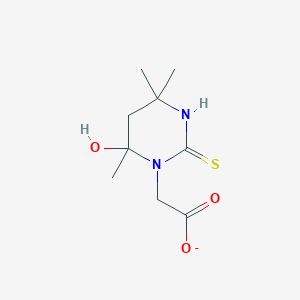![molecular formula C18H16N4O4S B11110438 N-{4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B11110438.png)
N-{4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(4-{[(3-METHOXY-2-PYRAZINYL)AMINO]SULFONYL}PHENYL)BENZAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxypyrazinyl group, a sulfonyl group, and a benzamide moiety. Its molecular formula is C19H17N5O4S, and it has a molecular weight of 411.43 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-{[(3-METHOXY-2-PYRAZINYL)AMINO]SULFONYL}PHENYL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-methoxypyrazine with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with 4-aminobenzamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-{[(3-METHOXY-2-PYRAZINYL)AMINO]SULFONYL}PHENYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde, while reduction of the nitro group can produce aminobenzamide .
Scientific Research Applications
N~1~-(4-{[(3-METHOXY-2-PYRAZINYL)AMINO]SULFONYL}PHENYL)BENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of N1-(4-{[(3-METHOXY-2-PYRAZINYL)AMINO]SULFONYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor function. This can lead to downstream effects on cellular pathways and physiological processes .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenyl)-2-methoxyacetamide: Shares the methoxy and amide functionalities but lacks the sulfonyl group.
N-(4-{[(3-Methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)carbamothioylbenzamide: Contains a similar sulfonyl group but has a different overall structure.
Uniqueness
N~1~-(4-{[(3-METHOXY-2-PYRAZINYL)AMINO]SULFONYL}PHENYL)BENZAMIDE is unique due to its combination of methoxypyrazinyl, sulfonyl, and benzamide groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C18H16N4O4S |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide |
InChI |
InChI=1S/C18H16N4O4S/c1-26-18-16(19-11-12-20-18)22-27(24,25)15-9-7-14(8-10-15)21-17(23)13-5-3-2-4-6-13/h2-12H,1H3,(H,19,22)(H,21,23) |
InChI Key |
VHDJPNZIUIWILN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11110356.png)
![5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11110367.png)


![1-[4'-Methyl-6-oxo-2'-(pyrrolidin-1-yl)-1,6-dihydro-4,5'-bipyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B11110383.png)
![(2R,3R,10bS)-3-(2,2-dimethylpropanoyl)-2-(thiophen-2-yl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B11110388.png)
![3-[(2-Fluorobenzoyl)oxy]-5-methylphenyl 2-fluorobenzoate](/img/structure/B11110395.png)
![3-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11110400.png)
![2-[(4,6-Bis{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-1,3,5-triazin-2-YL)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B11110418.png)

![(5Z)-5-(4-bromobenzylidene)-3-{[(5-chloro-2-methylphenyl)amino]methyl}-2-thioxoimidazolidin-4-one](/img/structure/B11110437.png)
![2-(1-naphthylamino)-N'-[(1E)-(4-nitrophenyl)methylene]acetohydrazide](/img/structure/B11110452.png)

![3-[1,3-Bis(methylsulfonyl)-5-(nitroamino)imidazolidin-4-yl]-1,1-diethylurea](/img/structure/B11110459.png)
